molecular formula C21H18BrN5O4 B2799619 2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 941949-91-3

2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2799619
CAS No.: 941949-91-3
M. Wt: 484.31
InChI Key: XMYHQXULYCHQCB-UHFFFAOYSA-N
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Description

The compound “2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxybenzyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . Pyrazines and pyridazines fused to 1,2,3-triazoles are a set of heterocycles obtained through a variety of synthetic routes .


Synthesis Analysis

The synthesis of these types of compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a [1,2,4]triazolo[4,3-a]pyrazine core. This core is fused with a 4-bromophenyl group at the 7-position and a 3-methoxybenzyl group at the 2-position .

Scientific Research Applications

Synthesis and Evaluation for Inotropic Activities

A study described the synthesis of compounds with a core structure related to [1,2,4]triazolo and pyrazine families, targeting the development of potent positive inotropic agents. The research highlighted the potential of these compounds in modulating heart muscle contractions, with several showing significant activity compared to a standard drug, Milrinone. This indicates the potential therapeutic applications of such compounds in cardiovascular diseases (Jing-Yuan Li et al., 2008).

Anticancer and Antimicrobial Properties

Another study focused on the discovery of [1,2,4]triazolo derivatives with promising in vitro anticoronavirus and antitumoral activity. These compounds were synthesized and evaluated for their ability to inhibit tubulin polymerization, highlighting their potential in antiviral and cancer therapy applications (Parameshwara Chary Jilloju et al., 2021).

Antimicrobial Activities of Triazole Derivatives

Further research into new 1,2,4-triazole derivatives demonstrated antimicrobial activities against various microorganisms. This study underlines the significance of such compounds in developing new antibiotics or antifungal agents, showcasing the broad spectrum of biological activities that these chemical structures can offer (H. Bektaş et al., 2007).

Bioactivity of s-Triazolo[3,4-b][1,3,4]thiadiazoles

Another investigation into condensed bridgehead nitrogen heterocyclic systems revealed the synthesis and bioactivity evaluation of s-Triazolo[3,4-b][1,3,4]thiadiazoles, indicating their antibacterial, antifungal, and antitubercular activities. This supports the potential use of these compounds in addressing various infectious diseases (M. Shiradkar & R. Kale, 2006).

Future Directions

The future directions for this compound could involve further investigation into its potential therapeutic applications, particularly in the field of cancer treatment . Additionally, the development of more efficient synthesis methods could also be a focus .

Properties

IUPAC Name

2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O4/c1-31-17-4-2-3-14(11-17)12-23-18(28)13-27-21(30)26-10-9-25(20(29)19(26)24-27)16-7-5-15(22)6-8-16/h2-11H,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYHQXULYCHQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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